N-benzyl-7-chloroquinazolin-4-amine
Description
N-benzyl-7-chloroquinazolin-4-amine is a quinazoline derivative characterized by a benzyl group at the 4-amino position and a chlorine substituent at the 7-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and antimicrobial compounds .
Properties
IUPAC Name |
N-benzyl-7-chloroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-6-7-13-14(8-12)18-10-19-15(13)17-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBRBNURSQCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-chloroquinazolin-4-amine typically involves the reaction of 7-chloro-4-quinazolinamine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
7-chloro-4-quinazolinamine+benzyl chlorideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce quinazolinone derivatives.
Scientific Research Applications
N-benzyl-7-chloroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, anticancer, and antimicrobial agent.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-benzyl-7-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F, NO₂): Chlorine and fluorine at position 7 increase electrophilicity, facilitating nucleophilic substitution reactions. Nitro groups (position 6) further enhance reactivity but may reduce metabolic stability .
- Amino Substituents: The benzyl group in this compound provides moderate lipophilicity, whereas diethyl () or morpholine-containing groups () enhance solubility.
- Benzodioxole vs.
Comparison with Other Derivatives :
- 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine : Synthesized in three steps (cyclization, chlorination, nucleophilic substitution) with optimized purity (98%) .
- 4N-[4-(Benzyloxy)-3-chlorophenyl]-8-methoxyquinazoline derivatives : Require multi-step functionalization, including alkoxy chain elongation and morpholine coupling, yielding 72.4% purity .
- Nitro-Substituted Analogs : Introduce nitro groups via nitration, which complicates purification due to high reactivity .
Industrial Feasibility : Simpler substitutions (e.g., benzyl or diethyl groups) favor scalable synthesis, while morpholine or benzodioxole derivatives require advanced coupling reagents, increasing production costs .
Q & A
Q. What are the standard synthetic routes for N-benzyl-7-chloroquinazolin-4-amine, and what catalysts or conditions are critical for high yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of 7-chloroquinazoline derivatives. Key steps include:
- Cyclization : Formation of the quinazoline core using precursors like 4,7-dichloroquinazoline.
- Amine coupling : Reaction with benzylamine derivatives under Pd-catalyzed conditions (e.g., Pd(dba)₂, BINAP, or DavePhos) to introduce the N-benzyl group .
- Solvent optimization : Mixtures like CH₂Cl₂/MeOH improve solubility and reaction efficiency.
Table 1 : Representative Reaction Conditions and Yields
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dba)₂/BINAP | CH₂Cl₂/MeOH | 80°C | 85–92 | |
| DavePhos | Toluene | 100°C | 70–80 | |
| K₂CO₃ (base) | DMF | RT | 50–65 |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Multi-modal analytical characterization is essential:
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, benzyl CH₂ at δ 4.5–5.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₂ClN₃: 270.0794) .
- X-ray crystallography : Resolves 3D conformation if crystalline .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in studies involving this compound derivatives?
Methodological Answer: Contradictions often arise from impurities or solvent effects. Strategies include:
Q. What strategies optimize the solubility of this compound for in vitro assays?
Methodological Answer: Poor solubility in aqueous buffers is a common challenge. Solutions include:
Q. How do substituents on the quinazoline core influence the compound’s kinase inhibition profile?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Chloro at C7 : Enhances binding to ATP pockets in kinases (e.g., EGFR) .
- Benzyl group flexibility : Bulky N-substituents reduce off-target effects but may lower solubility. Table 2 : Substituent Effects on Kinase Inhibition (IC₅₀ in nM)
| Substituent | EGFR | HER2 | Reference |
|---|---|---|---|
| N-Benzyl-7-Cl | 12 | 45 | |
| N-(4-Fluorobenzyl) | 8 | 30 |
Q. What computational methods predict the ADME/Tox profile of this compound?
Methodological Answer: Preclinical profiling involves:
- In silico models : Use SwissADME or ADMETlab to predict permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and hepatic clearance .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Toxicity screening : Assess hERG inhibition (patch-clamp assays) and Ames test for mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
